molecular formula C17H21N3 B1221766 Elaeocarpidine CAS No. 20069-07-2

Elaeocarpidine

Cat. No.: B1221766
CAS No.: 20069-07-2
M. Wt: 267.37 g/mol
InChI Key: MQDDWIVNNZPOCB-UHFFFAOYSA-N
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Description

Elaeocarpidine is a naturally occurring indole alkaloid found in the genus Elaeocarpus. This compound is known for its complex molecular structure and significant biological activities. This compound has garnered interest in various scientific fields due to its potential therapeutic properties and unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaeocarpidine can be synthesized through a multi-step process starting from commercially available materials such as 2-(2-bromoethyl)-1,3-dioxolane, ethyl 4-bromobutyrate, and tryptamine hydrochloride. The synthesis involves several key steps, including cyclization and reduction reactions, to form the final indole alkaloid structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Elaeocarpidine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the indole ring, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing functional groups, affecting the compound’s reactivity.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives of this compound, while substitution reactions can introduce halogenated or alkylated products .

Mechanism of Action

The mechanism of action of Elaeocarpidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Elaeocarpidine is structurally similar to other indole alkaloids such as:

  • Elaeocarpine
  • Isoelaeocarpine
  • Rudrakine
  • Pseudoepiisoelaeocarpiline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

20069-07-2

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

3,13,18-triazapentacyclo[11.7.0.02,10.04,9.014,18]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C17H21N3/c1-2-5-14-12(4-1)13-7-11-20-15(17(13)18-14)8-10-19-9-3-6-16(19)20/h1-2,4-5,15-16,18H,3,6-11H2

InChI Key

MQDDWIVNNZPOCB-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H]2N(C1)CC[C@@H]3N2CCC4=C3NC5=CC=CC=C45

SMILES

C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45

Canonical SMILES

C1CC2N(C1)CCC3N2CCC4=C3NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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